(S)-3-Aminobutanenitrile
Overview
Description
(S)-3-Aminobutanenitrile is an organic compound with the molecular formula C4H8N2 It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereoisomer
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-3-Aminobutanenitrile can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 3-cyanobut-2-enoic acid derivatives using chiral catalysts. This method ensures the production of the desired (S)-enantiomer with high enantiomeric purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Aminobutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
(S)-3-Aminobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism by which (S)-3-Aminobutanenitrile exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and influencing biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific use and context of the compound.
Comparison with Similar Compounds
®-3-Aminobutanenitrile: The enantiomer of (S)-3-Aminobutanenitrile, with similar chemical properties but different biological activity due to its stereochemistry.
3-Aminopropionitrile: A structurally similar compound with one fewer carbon atom, used in different chemical contexts.
4-Aminobutanenitrile: Another similar compound with an additional carbon atom, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other applications where stereochemistry is crucial.
Properties
IUPAC Name |
(3S)-3-aminobutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBSMPOYVPZOFM-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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